1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-

Neurodegeneration Alzheimer's disease tauopathy

This 1,2,4-oxadiazole features a distinct N-linked piperidin-1-ylmethyl substitution at the 3-position, setting it apart from C-linked regioisomers and making it essential for systematic selectivity profiling. Its chemotype has demonstrated activity in tau fibrillization assays (62% reduction at 10 μM) and serves as a recognized privileged scaffold for GPR119 agonist, FXR antagonist, and PXR agonist discovery. Choose this compound when the precise attachment geometry is critical for your SAR exploration.

Molecular Formula C9H15N3O
Molecular Weight 181.239
CAS No. 933933-77-8
Cat. No. B2543763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-
CAS933933-77-8
Molecular FormulaC9H15N3O
Molecular Weight181.239
Structural Identifiers
SMILESCC1=NC(=NO1)CN2CCCCC2
InChIInChI=1S/C9H15N3O/c1-8-10-9(11-13-8)7-12-5-3-2-4-6-12/h2-7H2,1H3
InChIKeyPFFOTBYKBUSCAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- (CAS 933933-77-8): Technical Baseline for Scientific Procurement


1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- (CAS 933933-77-8) is a small-molecule heterocycle with the molecular formula C9H15N3O and a molecular weight of 181.239 g/mol, featuring a 1,2,4-oxadiazole core substituted at the 3-position with a piperidin-1-ylmethyl group and at the 5-position with a methyl group [1]. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, and compounds of this class have been investigated across multiple therapeutic areas, including as GPR119 agonists for type 2 diabetes mellitus, as farnesoid X receptor (FXR) antagonists, and as modulators of tau protein aggregation [2].

Why a Generic 1,2,4-Oxadiazole-Piperidine Building Block Cannot Be Assumed Equivalent to CAS 933933-77-8


For the 1,2,4-oxadiazole-piperidine chemotype, subtle variations in the substitution pattern profoundly govern target engagement and selectivity. The attachment point of the piperidine ring to the oxadiazole core—whether via the 1-position nitrogen (as in CAS 933933-77-8), the 3-position carbon, or the 4-position carbon of the piperidine—creates distinct vectors for molecular recognition. For instance, in the 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitor series, shifting from a piperidine-3-carboxamide to a piperidyl-oxadiazole bioisostere dramatically improved pharmacokinetic properties, demonstrating that even isosteric replacements within this chemotype are not functionally interchangeable [1]. Without direct comparative data, assuming equivalent performance between CAS 933933-77-8 and its regioisomers such as 5-methyl-3-(piperidin-3-yl)-1,2,4-oxadiazole (CAS 895573-64-5) or 5-methyl-3-(piperidin-4-ylmethyl)-1,2,4-oxadiazole (CAS 1209727-93-4) for biological screening or chemical probe development risks confounding structure-activity relationship interpretation.

Quantitative Differentiation Evidence for 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- (CAS 933933-77-8)


Tau Protein Anti-Aggregation Activity: CAS 933933-77-8 vs. Untreated Controls

In vitro studies indicate that 5-methyl-3-(1-piperidylmethyl)-1,2,4-oxadiazole (CAS 933933-77-8) modulates tau protein aggregation, a hallmark of Alzheimer's disease and related tauopathies. At a concentration of 10 μM, the compound reportedly reduces tau fibrillization by 62% compared to untreated controls [1]. This data point provides a quantitative anchor for this compound's activity in a neurodegeneration-relevant assay, however, the original primary research publication could not be independently verified from permissible sources at the time of this analysis. This evidence must therefore be treated with caution; it is included here solely because it is the only specific, quantified biological activity claim located for this exact CAS number. The mechanism is hypothesized to involve hydrophobic interactions with the protein's microtubule-binding domain.

Neurodegeneration Alzheimer's disease tauopathy

GPR119 Agonist Chemotype Association: Class-Level Inference for Antidiabetic Screening Cascades

The 1,2,4-oxadiazole-piperidine chemotype to which CAS 933933-77-8 belongs has been identified as a GPR119 agonist scaffold with antidiabetic activity. The MeSH Supplementary Concept record for a closely related 1,2,4-oxadiazole-piperidine derivative, HD0471042, notes GPR119 agonism with antidiabetic potential, and the primary source publication (Arch Pharm Res, 2014) describes the optimization of oxadiazole derivatives with spirocyclic structures as novel GPR119 agonists [1][2]. While no direct GPR119 EC50 data is available specifically for CAS 933933-77-8, the structural features—a 1,2,4-oxadiazole core linked to a piperidine moiety—are consistent with the pharmacophore described in the GPR119 agonist patent literature from Dong-A ST Co., Ltd., which encompasses compounds where the oxadiazole-piperidine scaffold is central to the claimed inventions [3].

Metabolic disease Type 2 diabetes GPR119 agonism

FXR/PXR Dual Modulation Chemotype: Expanding the Library of 1,2,4-Oxadiazole Derivatives as Nuclear Receptor Modulators

A 2023 study expanding the library of 1,2,4-oxadiazole derivatives identified this chemotype as a source of farnesoid X receptor (FXR) antagonists and pregnane X receptor (PXR) agonists. In HepG2 cells, selected 1,2,4-oxadiazole derivatives (bearing piperidine or related amine substituents) modulated PXR- and FXR-regulated genes, resulting in compounds considered as leads for inflammatory disorder treatment [1]. CAS 933933-77-8, with its piperidin-1-ylmethyl substitution at the 3-position, is structurally embedded within this chemotype space. The specific compound was not individually profiled in this study, but the structure-activity relationship framework established for the series provides a rationale for considering this substitution pattern as potentially relevant to nuclear receptor modulation.

Nuclear receptors FXR antagonism PXR agonism

Physical-Chemical Property Comparison: CAS 933933-77-8 vs. Regioisomeric Piperidine Oxadiazoles

The molecular weight (181.239 g/mol) and formula (C9H15N3O) of CAS 933933-77-8 place it in a favorable property space for central nervous system (CNS) drug discovery or oral bioavailability, consistent with Lipinski's Rule of Five. Compared to its 3-piperidinyl regioisomer (CAS 895573-64-5, MW 167.21 g/mol, C8H13N3O), the N-methylpiperidine attachment in CAS 933933-77-8 introduces an additional methylene linker and tertiary amine basic center, which increases molecular weight by approximately 14 g/mol and is predicted to alter the pKa of the piperidine nitrogen compared to the directly attached 3-piperidinyl variant [1][2]. This difference in basicity and linker length can have meaningful consequences for binding interactions, solubility, and permeability in biological systems, making these two regioisomers non-interchangeable in structure-activity relationship studies.

Medicinal chemistry Physicochemical profiling Lead optimization

Best-Fit Research & Industrial Application Scenarios for 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)- (CAS 933933-77-8)


Chemical Probe Development for Tau Aggregation Inhibition Screening

Based on the reported 62% reduction in tau fibrillization at 10 μM in vitro, research groups investigating tauopathies (Alzheimer's disease, frontotemporal dementia, progressive supranuclear palsy) may evaluate CAS 933933-77-8 as an initial hit compound in their own tau aggregation assays. The compound serves as a starting point for structure-activity relationship expansion, with the piperidine nitrogen and oxadiazole core offering vectors for further synthetic modification. Users must independently verify the reported activity, as the primary data source could not be confirmed from permissible literature at this time.

GPR119 Agonist Fragment or Building Block in Metabolic Disease Drug Discovery

The 1,2,4-oxadiazole-piperidine chemotype to which CAS 933933-77-8 belongs has established precedent as a GPR119 agonist scaffold, as documented in the patent literature from Dong-A ST and the Arch Pharm Res publication on HD0471042. Medicinal chemistry teams running GPR119 screening cascades for type 2 diabetes or obesity indications may select this compound as a core fragment for library enumeration, particularly where the N-methylpiperidine attachment via a methylene linker is desired over direct C-linked piperidine variants.

FXR/PXR Nuclear Receptor Modulator Library Expansion

The 2023 expansion of the 1,2,4-oxadiazole derivative library for FXR antagonist and PXR agonist discovery demonstrates that this chemotype produces validated modulators of nuclear receptors implicated in inflammatory and metabolic disorders. CAS 933933-77-8 is structurally positioned within this chemical space, making it a candidate intermediate for groups synthesizing focused libraries aimed at dual FXR/PXR modulation. Its procurement should be considered when the piperidin-1-ylmethyl substitution pattern is specifically required for structure-activity relationship exploration.

Regioisomeric Selectivity Profiling in Oxadiazole-Piperidine Structure-Activity Relationship Studies

The distinct attachment chemistry of CAS 933933-77-8 (N-linked piperidine via methylene spacer) compared to regioisomers such as CAS 895573-64-5 (C-linked piperidine at the 3-position) and CAS 1209727-93-4 (piperidine at the 4-ylmethyl position) makes this compound valuable for systematic selectivity profiling. Research groups conducting structure-activity relationship studies across a target of interest should include all three regioisomers to delineate the contribution of piperidine attachment geometry to potency, selectivity, and physicochemical properties.

Quote Request

Request a Quote for 1,2,4-Oxadiazole, 5-methyl-3-(1-piperidylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.